molecular formula C17H17N3O2 B2743770 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034266-28-7

3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

Cat. No.: B2743770
CAS No.: 2034266-28-7
M. Wt: 295.342
InChI Key: OBPNIDATJPCLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and a 4-methoxyphenyl group attached to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, bases, and suitable solvents for nucleophilic or electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Biological Activity

3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyridine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core with a 4-methoxyphenyl group attached to a propanamide moiety. The molecular formula is C17H17N3O2C_{17}H_{17}N_3O_2, and its InChI representation is:

InChI 1S C17H17N3O2 c1 22 16 5 2 13 3 6 16 4 7 17 21 19 14 9 11 20 15 12 14 8 10 18 20 h2 3 5 6 8 12H 4 7H2 1H3 H 19 21 \text{InChI 1S C17H17N3O2 c1 22 16 5 2 13 3 6 16 4 7 17 21 19 14 9 11 20 15 12 14 8 10 18 20 h2 3 5 6 8 12H 4 7H2 1H3 H 19 21 }

The biological activity of this compound is primarily attributed to its ability to inhibit microtubule polymerization . This inhibition occurs through binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The compound's interaction with microtubules disrupts normal cellular processes critical for mitosis and cell survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values for different cell lines:
Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate that the compound has a promising profile in inhibiting the growth of breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

Mechanistic Studies

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through several pathways:

  • Cell Cycle Arrest : By disrupting microtubule dynamics.
  • Activation of Caspases : Leading to programmed cell death.
  • Inhibition of Key Kinases : Such as those involved in survival signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other pyrazole derivatives:

Compound TypeBiological ActivityReference
Pyrazolo[3,4-b]pyridineAnticancer activity
Imidazo[1,5-a]pyridineAntiviral and anticancer properties
Pyrazolo[1,5-a]pyrimidineSelective protein inhibition

The presence of the 4-methoxyphenyl group in this compound may confer distinct biological activities compared to other derivatives within the same class.

Case Studies and Research Findings

A notable study by Bouabdallah et al. highlighted the effectiveness of similar pyrazole derivatives against HepG2 and P815 cancer cell lines with IC50 values indicating significant cytotoxicity (IC50 = 3.25 mg/mL for HepG2) . This underscores the potential therapeutic applications of pyrazole-based compounds in oncology.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-16-5-2-13(3-6-16)4-7-17(21)19-14-9-11-20-15(12-14)8-10-18-20/h2-3,5-6,8-12H,4,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPNIDATJPCLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.